Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a methoxyphenyl group with a quinoline core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of a methoxybenzene derivative, followed by cyclization to form the quinoline core. The final step involves esterification to introduce the propyl ester group. Reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate (KMnO4) to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells. The methoxyphenyl group enhances its binding affinity to these targets, making it a potent compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-quinoline-4-carboxylate
- 6-Methylquinoline-4-carboxylate
- Propyl 2-phenylquinoline-4-carboxylate
Uniqueness
Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is unique due to the presence of both a methoxyphenyl group and a propyl ester group. This combination enhances its chemical stability and biological activity compared to similar compounds. The methoxy group increases its lipophilicity, improving its ability to cross cell membranes, while the propyl ester group provides additional sites for chemical modification.
Properties
IUPAC Name |
propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-4-11-25-21(23)18-13-20(15-6-8-16(24-3)9-7-15)22-19-10-5-14(2)12-17(18)19/h5-10,12-13H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQZFZAOQKTFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.